![molecular formula C18H22N4O2 B5458430 3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5458430.png)
3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one
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Description
The compound “3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one” is a derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one . These compounds are potent and selective inhibitors of microtubule affinity regulating kinase (MARK), and hence find use in treatment of Alzheimer’s disease and other conditions associated with hyperphosphorylation of tau .
Molecular Structure Analysis
The molecular formula of this compound is C17H25N7 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
The average mass of the compound is 327.427 Da and the monoisotopic mass is 327.217133 Da . More specific physical and chemical properties would require experimental determination.Mechanism of Action
The compound is a potent and selective inhibitor of microtubule affinity regulating kinase (MARK) . MARK is involved in the phosphorylation of tau, a protein that stabilizes microtubules in neurons. Hyperphosphorylation of tau can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
properties
IUPAC Name |
1,6-dimethyl-3-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11(2)7-16-19-8-13-9-22(10-15(13)20-16)18(24)14-6-5-12(3)21(4)17(14)23/h5-6,8,11H,7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWMMWAJZCSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CC3=CN=C(N=C3C2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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